1,6-Dioxacycloheptadecan-7-one

描述

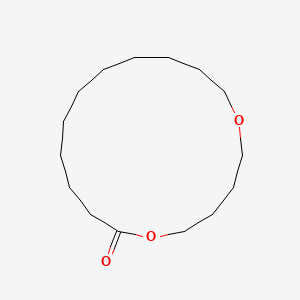

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,6-dioxacycloheptadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c16-15-11-7-5-3-1-2-4-6-8-12-17-13-9-10-14-18-15/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOPGVGWFNHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCOCCCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047705 | |

| Record name | 12-Oxahexadecanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-60-4 | |

| Record name | 1,6-Dioxacycloheptadecan-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Oxahexadecanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dioxacycloheptadecan-7-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dioxacycloheptadecan-7-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Oxahexadecanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-oxahexadecan-16-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-OXAHEXADECANOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U2GR91JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Dioxacycloalkanes in Organic Chemistry

Dioxacycloalkanes are a class of heterocyclic compounds characterized by a cyclic alkane structure containing two ether functional groups. cymitquimica.com These compounds, which include crown ethers, are notable for their ability to form complexes with various ions and molecules. numberanalytics.comnumberanalytics.com This property has led to their extensive use in fields such as supramolecular chemistry and materials science. numberanalytics.com The study of 1,3-dioxacycloalkanes, for instance, has revealed their unique transformations, including isomerization and hydrogenolysis, on platinum catalysts. u-szeged.hu The reactivity and stability of these compounds are influenced by their structure and the experimental conditions, making them a subject of both theoretical and practical interest. u-szeged.hu

Macrocyclic lactones, a related class of compounds, are widely recognized for their biological activity. They are used extensively as antiparasitic agents in veterinary medicine for livestock. wisdomlib.orgapvma.gov.aunih.govcabidigitallibrary.org The sixteen-membered ring structure is a common feature among many of these compounds, which include the avermectins and milbemycins. researchgate.net

Structural Characteristics and Chemical Significance of 1,6 Dioxacycloheptadecan 7 One

1,6-Dioxacycloheptadecan-7-one, also known by trade names such as Cervolide, is a synthetic macrocyclic lactone. cymitquimica.comlookchem.com Its structure consists of a 17-membered ring containing two oxygen atoms (one in an ether linkage and one in a lactone or cyclic ester group) and a ketone functional group. cymitquimica.comlookchem.com This combination of functional groups within a large ring structure imparts specific chemical and physical properties to the molecule.

The presence of the lactone and ether groups contributes to its characteristic musky and fruity odor profile, which has led to its use as a fragrance ingredient in perfumes and detergents. lookchem.comscentree.cothegoodscentscompany.com The synthesis of this compound can be achieved through the reaction of methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol (B3395766), followed by the formation and subsequent depolymerization of a polyester (B1180765). lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6707-60-4 epa.gov |

| Molecular Formula | C₁₅H₂₈O₃ epa.gov |

| Molecular Weight | 256.38 g/mol lookchem.com |

| Appearance | White semi-solid lookchem.comlookchem.com |

| Boiling Point | 339.62°C (estimate) lookchem.com |

| Flash Point | 174.4 °C lookchem.com |

| Density | 0.98 g/cm³ lookchem.com |

| Vapor Pressure | 5.72E-07 mmHg at 25°C lookchem.com |

| Refractive Index | 1.466 lookchem.com |

Research Gaps and Future Directions in 1,6 Dioxacycloheptadecan 7 One Studies

Established Synthetic Routes to this compound

The traditional synthesis of this compound, also known by the trade name Cervolide, involves a two-step process that has been well-documented in chemical literature. lookchem.comvdoc.pubhebmu.edu.cn This conventional pathway begins with the formation of a hydroxy ester intermediate, followed by a polyesterification and subsequent depolymerization to yield the final macrocyclic product. sci-hub.stwordpress.com

Reaction of Methyl 11-Bromoundecanoate with Monosodium Salt of 1,4-Butanediol (B3395766)

The initial step in the established synthesis is the reaction between Methyl 11-bromoundecanoate and the monosodium salt of 1,4-butanediol. vdoc.pubwordpress.com This nucleophilic substitution reaction forms the key intermediate, methyl 16-hydroxy-12-oxapalmitate. vdoc.pubhebmu.edu.cnsci-hub.st In this process, the alkoxide generated from 1,4-butanediol displaces the bromide ion from methyl 11-bromoundecanoate, creating an ether linkage and introducing the necessary hydroxyl group for the subsequent cyclization step. lookchem.comvdoc.pub

Condensation and Depolymerization of 16-Hydroxy-12-oxapalmitate

The methyl 16-hydroxy-12-oxapalmitate obtained from the first step then undergoes a two-stage transformation to yield the target macrocycle. vdoc.pubhebmu.edu.cnscribd.com First, the hydroxy ester is condensed to form a linear polyester (B1180765). lookchem.comsci-hub.st This polymerization is typically driven by heat and the removal of methanol. The resulting polyester is then subjected to depolymerization under high vacuum and in the presence of a transesterification catalyst. scribd.com This process favors the intramolecular cyclization of the polymer chain ends, leading to the formation of the thermodynamically stable 17-membered ring of this compound. lookchem.comvdoc.pubscribd.com

| Reactant | Product | Reaction Stage |

| Methyl 11-bromoundecanoate | Methyl 16-hydroxy-12-oxapalmitate | Intermediate Formation |

| Monosodium salt of 1,4-butanediol | ||

| Methyl 16-hydroxy-12-oxapalmitate | Polyester | Condensation |

| Polyester | This compound | Depolymerization/Cyclization |

Novel Approaches in Macrocyclic Lactone Synthesis

While the established routes are effective, research continues to explore more efficient, selective, and sustainable methods for synthesizing macrocyclic lactones like this compound. These novel approaches often employ modern catalytic systems and biocatalysis.

Ring-Closing Metathesis Strategies for Macrocyclic Ether-Lactones

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic compounds, including large-ring lactones and ethers. nih.govfakirchandcollege.orgresearchgate.net This method involves the use of transition metal catalysts, such as those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts), to form a new double bond, thereby closing a linear precursor into a cyclic structure. nih.gov

For the synthesis of macrocyclic ether-lactones, a diene precursor containing both an ester and an ether linkage would be designed. The RCM reaction would then be employed to form the macrocycle. A key advantage of RCM is its high functional group tolerance, allowing for the presence of esters, ethers, alcohols, and ketones in the substrate. researchgate.net The stereoselectivity of the resulting double bond (E or Z) can often be controlled by the choice of catalyst and reaction conditions. nih.gov Subsequent hydrogenation of the double bond can yield the saturated macrocycle, if desired. fakirchandcollege.org This strategy offers a highly convergent and modular approach to complex macrocycles. rsc.org

| Catalyst Type | Common Metal | Key Advantage | Typical Ring Sizes |

| Grubbs' Catalysts | Ruthenium | High functional group tolerance, air/moisture stability | 9- to >20-membered |

| Schrock's Catalysts | Molybdenum | High reactivity for sterically hindered or electron-deficient olefins | Medium to large rings |

Enzymatic Synthesis and Biocatalysis for this compound Analogues

Biocatalysis offers a promising alternative for the synthesis of macrocyclic lactones, often proceeding under mild conditions with high selectivity. d-nb.info Enzymes, particularly lipases, are widely used for esterification and transesterification reactions. For the synthesis of analogues of this compound, a key step would be the macrocyclization of a suitable ω-hydroxy acid precursor.

For instance, immobilized lipases like Candida antarctica lipase (B570770) B (CalB) have shown high efficiency in catalyzing the hydrolysis of lactones to their corresponding hydroxy acids, a reversible reaction that can be shifted towards lactone formation under specific conditions (e.g., in non-aqueous solvents). d-nb.info The synthesis of a precursor like 11-(4-hydroxybutoxy)-undecanoic acid could potentially be followed by an enzyme-catalyzed intramolecular esterification to yield this compound. This approach avoids the need for high temperatures and metal catalysts, aligning with greener manufacturing principles. d-nb.info

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves several considerations. The established route, while effective, involves high-temperature depolymerization, which is energy-intensive.

Novel approaches like RCM and biocatalysis can offer greener alternatives. RCM can be performed under milder conditions, and catalyst development focuses on increasing turnover numbers to reduce metal waste. Biocatalytic methods are inherently green, utilizing renewable enzymes under mild aqueous or solvent-free conditions, reducing energy consumption and waste generation. d-nb.info The ideal green synthesis would utilize renewable starting materials, employ non-toxic catalysts, minimize energy usage, and produce minimal waste.

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the development of methods to obtain enantiomerically pure forms of this compound is a significant area of research. Two primary strategies are employed: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

A prominent method for the asymmetric synthesis of lactones, including macrocyclic structures like this compound, is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves the oxidation of a cyclic ketone to a lactone using a peroxyacid or peroxide. sigmaaldrich.com The asymmetric variant of this reaction, the Asymmetric Baeyer-Villiger Oxidation (ABVO), utilizes chiral catalysts or enzymes to achieve enantioselectivity. wikipedia.org While a prochiral cyclic ketone precursor to this compound would be required, the ABVO offers a direct route to one of the enantiomers. The choice of catalyst, often a metal complex with a chiral ligand or a Baeyer-Villiger monooxygenase (BVMO) enzyme, is crucial in determining the enantiomeric excess (ee) of the desired lactone. wikipedia.org The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the oxidation. wikipedia.orgsigmaaldrich.com

Chiral resolution offers an alternative pathway to obtaining enantiomerically pure this compound. This approach begins with a racemic mixture of the compound, which is then subjected to a process that separates the two enantiomers. A widely used and effective method for the resolution of lactones and their alcohol precursors is lipase-catalyzed kinetic resolution. core.ac.uknih.gov Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other.

For instance, in a lipase-catalyzed acylation of a racemic alcohol precursor to this compound, the enzyme would selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of an acylated enantiomer and an unreacted alcohol enantiomer can then be separated by conventional chromatographic techniques. The efficiency of such a resolution is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E). nih.gov Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Carica papaya, have demonstrated high enantioselectivity in the resolution of a wide range of alcohols. core.ac.uknih.gov

Below is a representative table illustrating the potential outcomes of a lipase-catalyzed resolution of a hypothetical precursor alcohol to this compound.

| Entry | Lipase Source | Acyl Donor | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee) (%) | Enantiomeric Excess of Acylated Product (ee) (%) | Enantiomeric Ratio (E) |

| 1 | Candida antarctica Lipase B | Vinyl acetate | 50 | >99 | 98 | >200 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl acetate | 48 | 95 | >99 | >150 |

| 3 | Carica papaya Lipase | Vinyl hexanoate | 51 | 97 | 96 | >200 |

This table is illustrative and based on typical results for lipase-catalyzed resolutions of secondary alcohols. Specific results for a precursor to this compound would require experimental validation.

Flow Chemistry and Continuous Processing in this compound Production

The industrial production of fine chemicals like this compound is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. mdpi.comyoutube.com These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for automation and process intensification. mdpi.comyoutube.comcam.ac.uk

In a continuous flow process for the synthesis of this compound, reactants would be continuously pumped through a network of tubes and reactors where the chemical transformations occur. youtube.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. mdpi.com This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. cam.ac.uk

The synthesis of macrocyclic lactones often involves high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. In a batch reactor, achieving and maintaining high dilution for large-scale production can be challenging and inefficient. Flow chemistry provides an elegant solution to this problem. By controlling the feed rates of the precursor molecule and any reagents into a microreactor or a packed-bed reactor, a pseudo-high-dilution environment can be created, promoting the desired intramolecular cyclization to form this compound.

Furthermore, flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process. For example, the synthesis of a precursor, its cyclization to form the lactone, and subsequent purification could potentially be performed in a continuous sequence, significantly reducing manual handling, processing time, and waste generation. syrris.com The use of immobilized catalysts or enzymes in packed-bed reactors within a flow system also facilitates their separation from the product stream and allows for their reuse, contributing to a more sustainable and cost-effective manufacturing process. researchgate.net

The table below outlines the potential benefits of employing flow chemistry in the production of this compound compared to traditional batch processing.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio of microreactors. mdpi.com |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced mass transfer due to small diffusion distances. mdpi.com |

| Safety | Larger volumes of hazardous materials handled at once. | Small reactor volumes contain only a small amount of material at any given time, reducing risk. cam.ac.uk |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel). |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

| Integration | Difficult to integrate multiple steps. | Readily allows for the integration of synthesis, workup, and purification steps. syrris.com |

While specific examples of the continuous flow synthesis of this compound are not extensively reported in publicly available literature, the well-established principles and demonstrated successes of flow chemistry in the synthesis of other complex molecules and natural products strongly suggest its applicability and potential benefits for the production of this valuable macrocyclic lactone. syrris.com

Reactivity of the Ketone Functional Group within the Macrocycle

The ketone group is a primary site for chemical transformations, influenced by the steric and electronic environment of the macrocyclic ring. canada.ca

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org These reactions typically proceed through a tetrahedral alkoxide intermediate. libretexts.org The accessibility of the carbonyl group can be influenced by the macrocycle's conformation.

Common nucleophilic addition reactions include:

Hydration: In the presence of water and an acid catalyst, a hydrate (B1144303) can be formed, although the equilibrium usually favors the ketone.

Acetal Formation: Reaction with alcohols under acidic conditions can lead to the formation of acetals. The initial product is a hemiacetal, which can then react with a second alcohol molecule. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the carbonyl group results in the formation of a cyanohydrin. libretexts.org

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydration | H₂O, H⁺ catalyst | Gem-diol (Hydrate) |

| Acetal Formation | 2 R'OH, H⁺ catalyst | Acetal |

| Cyanohydrin Formation | HCN or KCN/H⁺ | Cyanohydrin |

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. libretexts.org Deprotonation of an α-hydrogen leads to the formation of an enolate ion, a key nucleophilic intermediate in α-substitution reactions. libretexts.orgwikipedia.org The enolate can then react with various electrophiles. libretexts.orgwikipedia.org

Key α-substitution reactions include:

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position using reagents like Br₂ or Cl₂. The reaction proceeds through an enol or enolate intermediate. wikipedia.org

Alkylation: Enolates can be alkylated by reacting them with alkyl halides. This reaction is a fundamental method for forming new carbon-carbon bonds at the α-position. wikipedia.org

| Reaction | Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| α-Halogenation | X₂ (X = Cl, Br, I), Acid or Base | Enol or Enolate | α-Halo Ketone |

| α-Alkylation | 1. Base (e.g., LDA) 2. R-X | Enolate | α-Alkyl Ketone |

Nucleophilic Addition Reactions

Reactions Involving the Ether Linkages

The two ether linkages within the macrocyclic ring of this compound are generally less reactive than the ketone group. However, under specific conditions, they can participate in cleavage and cycloaddition reactions. rcub.ac.in

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol), followed by attack of the halide ion. libretexts.org The regioselectivity of cleavage in an unsymmetrical ether like this compound would depend on the specific reaction conditions and the steric and electronic nature of the carbon atoms flanking the ether oxygens.

While less common for simple alkyl ethers, the ether linkages can potentially participate in cycloaddition reactions, particularly intramolecularly if other reactive functional groups are present within the macrocycle. nih.govnih.gov For instance, the formation of oxonium ylides from the reaction of ethers with metal carbenes can lead to subsequent cycloaddition or rearrangement reactions. rsc.org Transannular cycloadditions, where functional groups on opposite sides of the macrocycle react, are a powerful tool in the synthesis of complex polycyclic systems. nih.govscispace.com

Cleavage Reactions

Conformational Analysis and its Influence on Reactivity

The large, flexible 17-membered ring of this compound can adopt multiple conformations in solution. wikipedia.org These conformations are in dynamic equilibrium, and their relative energies are influenced by factors such as transannular strain (non-bonded interactions between atoms across the ring) and torsional strain. wikipedia.org

The specific conformation of the macrocycle at the time of reaction can significantly impact its reactivity. wikipedia.orghelsinki.fi

Steric Hindrance: Certain conformations may shield the ketone's carbonyl group or the ether linkages, hindering the approach of reagents. wikipedia.org

Transannular Reactions: The proximity of different parts of the macrocyclic ring in certain conformations can facilitate transannular reactions, such as intramolecular cyclizations or rearrangements. wikipedia.org

Stereoselectivity: The conformational preference of the macrocycle and its transition states can dictate the stereochemical outcome of reactions, particularly in nucleophilic additions to the carbonyl group and α-substitutions. wikipedia.orghelsinki.fi Studies on other large-ring macrolides have demonstrated that the stereoselectivity of reductions, for example, can be highly dependent on the macrocyclic conformation. helsinki.fi

The interplay between the inherent reactivity of the functional groups and the conformational landscape of the macrocycle is a defining feature of the chemistry of this compound.

Spectroscopic Probes of Conformational Dynamics

The dynamic conformational landscape of this compound in solution can be investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of different protons within the macrocycle. These proximities are averaged over the ensemble of conformations present at a given temperature, offering a picture of the most populated conformational states.

Infrared (IR) spectroscopy is another valuable tool. The position and shape of the carbonyl (C=O) stretching band in the IR spectrum are sensitive to the local electronic and steric environment. Variations in this band under different conditions (e.g., solvent polarity, temperature) can indicate changes in the conformational equilibrium of the lactone ring. For instance, a shift to a lower wavenumber might suggest a conformation where the carbonyl oxygen is more exposed to solvent interactions.

Illustrative Spectroscopic Data for Conformational Analysis

| Spectroscopic Technique | Observable | Illustrative Finding | Implication for Conformation |

| ¹H NMR (NOESY) | Cross-peaks between non-adjacent protons | Observation of NOEs between protons on C2 and C10 | Suggests a folded conformation where these parts of the ring are in close proximity. |

| ¹³C NMR | Chemical shifts of ring carbons | Downfield shift of the carbonyl carbon in polar solvents | Indicates increased polarization of the C=O bond, possibly due to specific solvent-solute interactions favored in certain conformations. |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching frequency | Broadening of the C=O band upon heating | Suggests an increase in the number of accessible conformations at higher temperatures, leading to a more heterogeneous environment for the carbonyl group. |

| Raman Spectroscopy | Low-frequency ring deformation modes | Identification of multiple low-frequency modes | Correlates with the presence of several low-energy conformations accessible at room temperature. |

Note: The data in this table is illustrative and intended to represent the types of findings that would be sought in such a study.

Computational Modeling of Conformations

To complement experimental data, computational modeling provides a powerful means to explore the potential energy surface of this compound and identify its low-energy conformations. Molecular mechanics (MM) and density functional theory (DFT) are commonly employed methods for such studies.

A systematic conformational search can reveal numerous local minima on the potential energy surface. For each of these stable conformations, geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated. The relative energies of these conformers can then be determined to predict their populations at thermal equilibrium. These computational models can help rationalize the spectroscopic observations and provide a more detailed, three-dimensional understanding of the molecule's structure.

Illustrative Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-O6-C7-O1) | Calculated Dipole Moment (Debye) |

| A (Global Minimum) | 0.00 | -175° | 2.1 |

| B | 0.85 | 85° | 2.8 |

| C | 1.50 | -90° | 3.5 |

| D | 2.10 | 180° | 1.9 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of computational modeling studies.

Investigating Reaction Mechanisms via Isotopic Labeling Studies

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgnih.gov For reactions involving this compound, such as hydrolysis or transesterification, labeling specific atoms can provide unambiguous evidence for the proposed mechanistic pathway.

For example, in the acid-catalyzed hydrolysis of the lactone, the two oxygen atoms of the ester group have distinct origins. To determine which C-O bond is cleaved (acyl-oxygen or alkyl-oxygen), the reaction can be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O).

Acyl-oxygen cleavage: If the reaction proceeds via attack of H₂¹⁸O on the carbonyl carbon followed by cleavage of the bond between the carbonyl carbon and the ring ether oxygen, the resulting hydroxy acid will have the ¹⁸O label incorporated into the newly formed carboxylic acid group.

Alkyl-oxygen cleavage: Conversely, if the C-O bond between the ether oxygen and the rest of the ring is broken, the ¹⁸O from the water would not be incorporated into the final product under typical conditions.

Mass spectrometry or ¹³C NMR spectroscopy (if ¹³C labeling is used in conjunction) can be used to determine the position of the isotopic label in the product, thereby confirming the operative mechanism. wikipedia.org

Kinetics and Thermodynamics of this compound Reactions

The study of reaction kinetics provides quantitative information about the rates of chemical processes, while thermodynamics describes the energy changes and position of equilibrium. For a reaction such as the base-promoted hydrolysis of this compound, kinetic studies can help to determine the reaction order and the rate constant.

By measuring the reaction rate at different temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Eyring equation. These parameters offer insight into the structure and organization of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, consistent with a bimolecular reaction mechanism.

Thermodynamic parameters, such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), for reactions like the ring-opening polymerization of this compound can be determined through calorimetry or by measuring the equilibrium constant at various temperatures. This information is critical for predicting the spontaneity of a reaction and for optimizing reaction conditions to favor product formation.

Synthesis of Substituted this compound Derivatives

The modification of the this compound backbone through the introduction of various substituents is a key strategy for modulating its physicochemical properties and biological activity. These efforts have primarily centered on alkyl and aryl substitutions, as well as the incorporation of heteroatoms to create novel analogues.

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the this compound ring can significantly influence its conformation and receptor-binding affinity. While specific, detailed synthetic protocols for direct substitution on the this compound scaffold are not extensively reported in publicly available literature, general methodologies for the alkylation and arylation of lactones can be inferred. These typically involve the generation of an enolate at the α-position to the carbonyl group, followed by quenching with an appropriate alkyl or aryl halide.

A patent for substituted bicyclo[4.3.0]non-1(6)-en-8-yl methyl ketones mentions this compound in its description. google.com

| Substitution Type | General Synthetic Approach | Potential Effects on Properties |

| Alkyl Substitution | Enolate formation followed by reaction with alkyl halides. | Increased lipophilicity, altered steric profile. |

| Aryl Substitution | Enolate arylation or cross-coupling reactions. | Enhanced rigidity, potential for π-stacking interactions. |

Heteroatom-Containing Analogues

The replacement of carbon atoms within the this compound ring with heteroatoms such as nitrogen or sulfur can lead to analogues with distinct electronic and conformational properties. These modifications can impact the molecule's hydrogen bonding capacity, polarity, and metabolic stability. Research in this area aims to create analogues with improved pharmacological profiles. However, specific synthetic routes for heteroatom-containing analogues of this compound are not widely documented in the reviewed literature.

Ring-Expanded and Ring-Contracted Analogues

Alterations in the macrocyclic ring size of this compound have been explored to understand the structure-activity relationships and to access novel chemical entities. This includes the synthesis of both smaller and larger ring systems.

Synthesis of 1,6-Dioxacyclododecane-7,12-dione (B1362418) and Related Systems

A notable ring-contracted analogue is 1,6-Dioxacyclododecane-7,12-dione. This compound, a 12-membered cyclic diester, has been identified as a volatile byproduct in the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polyester. mdpi.comresearchgate.net Its formation occurs via a tin(IV)-catalyzed reaction of adipic acid and 1,4-butanediol. mdpi.comresearchgate.net

The synthesis of 1,6-dioxacyclododecane-7,12-dione is typically achieved through the cyclization of appropriate linear precursors under controlled conditions. smolecule.com This diketone and cyclic ester is utilized in the production of polyurethane adhesives for multilayer packaging materials. smolecule.com

| Compound | Molecular Formula | Molecular Mass ( g/mol ) | Key Synthetic Precursors | Noted Applications/Occurrences |

| 1,6-Dioxacyclododecane-7,12-dione | C₁₀H₁₆O₄ | 200.23 | Adipic acid, 1,4-butanediol | Intermediate in polyurethane adhesives, byproduct in PBAT synthesis. mdpi.comresearchgate.netsmolecule.com |

Macrocyclic Polyethers and Polylactones

The principles of macrocyclization used to synthesize this compound and its analogues are foundational to the broader field of macrocyclic polyethers and polylactones. These larger ring systems are of significant interest for their ability to act as host molecules in supramolecular chemistry and for their applications in materials science. While not direct derivatives, their synthesis often employs similar strategies, such as high-dilution cyclization reactions to favor intramolecular ring-closure over intermolecular polymerization. The synthesis of PBAT, for instance, involves the polycondensation of 1,4-butanediol, adipic acid, and terephthalic acid. mdpi.comresearchgate.net

Bioconjugation and Prodrug Strategies involving this compound Scaffolds

The development of prodrugs, which are inactive drug forms that are converted to the active pharmaceutical agent in the body, is a widely used strategy to enhance drug delivery and reduce off-target effects. nih.gov The this compound scaffold, with its ester linkage, presents a potential platform for the design of prodrugs that can be cleaved by endogenous esterases.

While the direct application of the this compound scaffold in bioconjugation and as a primary promoiety in prodrugs is not extensively detailed in the current body of scientific literature, the potential exists. Such strategies could involve linking a therapeutic agent to the macrocycle, which would then be released upon enzymatic or chemical cleavage of the lactone ring. This approach could be particularly useful for targeted drug delivery, where specific enzymes at a disease site could trigger the release of the active drug.

BOC Sciences offers a range of services to the pharmaceutical industry, including bioconjugation. thegoodscentscompany.com

| Strategy | Concept | Potential Activating Mechanism |

| Bioconjugation | Covalent attachment of this compound to a biomolecule (e.g., antibody, peptide) for targeted delivery. | Receptor-mediated endocytosis followed by intracellular release. |

| Prodrug Design | Masking a drug's active functional group via an ester linkage within a this compound-based promoiety. | Enzymatic hydrolysis by esterases to release the active drug. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of macrocyclic lactones, including derivatives of this compound, are crucial for understanding how chemical structure influences biological activity. These studies have been particularly focused on antimicrobial and anticancer properties.

Antimicrobial Activity:

The antimicrobial activity of macrocyclic lactones is significantly influenced by several structural features. For guanidine-containing polyhydroxyl macrolides, it has been observed that the terminal guanidine (B92328) group and the lactone ring are essential for their antibacterial and antifungal activities. mdpi.com Hydrolysis of the lactone ring results in a loss of antimicrobial activity. mdpi.com Interestingly, the size of the lactone ring appears to be less critical for antimicrobial efficacy. mdpi.com

In a study of various synthetic macrocyclic lactones, it was found that larger ring-sized lactones, such as those derived from erucic acid, exhibited excellent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. In contrast, undecenoic acid-based lactones showed selective activity primarily against Staphylococcus epidermidis.

The table below summarizes the antibacterial activity of some macrocyclic lactone analogues.

| Compound | Ring Size | Target Bacteria | Activity Level |

| (E)-Oxacyclotridec-11-en-2-one | 13 | S. epidermidis | Excellent |

| (E)-Oxacyclotricos-14-en-2-one | 23 | S. aureus, S. epidermidis, B. subtilis | Excellent |

Anticancer Activity:

The anticancer potential of macrocyclic lactones has been an area of intense research. mdpi.comnih.gov Natural and synthetic lactones have demonstrated a broad spectrum of antitumor activities. nih.gov The mechanism of action for many of these compounds involves the inhibition of key cellular targets like protein kinases and heat shock protein 90 (Hsp90). mdpi.comnih.gov

For instance, certain resorcylic acid lactones containing a cis-enone moiety can covalently inhibit target kinases through a Michael addition mechanism. nih.gov SAR studies on these compounds have shown that modifications to the macrocyclic ring and its substituents can dramatically affect their potency and target specificity. mdpi.com

In a study evaluating the in vitro anticancer activity of synthetic macrolactones against various cancer cell lines, (E)-oxacyclotridec-11-en-2-one (MALUN) was found to be highly active against Chinese hamster ovarian (CHO-K1) cell lines, with its activity being comparable to the standard anticancer drug Mitomycin C. Other analogues like (E)-oxacyclotricos-14-en-2-one (MOLER) and (E)-oxacyclononadec-10-en-2-one (MOLOH) also showed notable, though lesser, activity against the same cell line.

The following table presents the anticancer activity of selected macrocyclic lactone analogues against the CHO-K1 cell line.

| Compound | Ring Size | IC₅₀ (µg/mL) against CHO-K1 |

| (E)-Oxacyclotridec-11-en-2-one (MALUN) | 13 | 0.8 ± 0.02 |

| (E)-Oxacyclononadec-10-en-2-one (MOLOH) | 19 | 1.9 ± 0.02 |

| (E)-Oxacyclotricos-14-en-2-one (MOLER) | 23 | 1.8 ± 0.02 |

| Mitomycin C (Standard) | - | 0.7 ± 0.01 |

These findings underscore the importance of the macrocyclic lactone scaffold as a template for developing novel therapeutic agents. Further derivatization and SAR studies of this compound and its analogues could lead to the discovery of new compounds with enhanced biological activities.

Advanced Spectroscopic and Analytical Characterization of 1,6 Dioxacycloheptadecan 7 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. msu.edu For 1,6-Dioxacycloheptadecan-7-one, with a molecular formula of C₁₅H₂₈O₃, the expected exact mass can be calculated. epa.govmolport.com

The experimentally determined exact mass from HRMS analysis would be compared to the theoretical mass to confirm the molecular formula. nbinno.com Any significant deviation between the measured and calculated mass could indicate the presence of impurities or a different molecular structure.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₈O₃ |

| Theoretical Exact Mass | 256.20384 g/mol |

| Experimental Exact Mass (HRMS) | Data not available in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. creative-biostructure.com

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. sigmaaldrich.com

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the protons on the carbon atoms within the 17-membered ring. The protons adjacent to the ester oxygen (C-2 and C-16) and the ether oxygen (C-5 and C-8) would likely resonate at lower field (higher ppm values) due to the deshielding effect of the oxygen atoms. The remaining methylene (B1212753) protons in the aliphatic chain would appear at higher field (lower ppm values). The integration of these signals would correspond to the number of protons at each position.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. libretexts.org A characteristic signal for the carbonyl carbon (C=O) of the lactone would be observed at a significantly downfield chemical shift, typically in the range of 170-180 ppm. rsc.org The carbons bonded to the oxygens (C-2, C-5, C-8, and C-16) would also be deshielded and appear at lower field compared to the other aliphatic carbons in the ring. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C-7) | - | ~174 |

| -O-CH₂- (C-2, C-5, C-8, C-16) | ~3.5 - 4.2 | ~60 - 75 |

| -CH₂- (aliphatic chain) | ~1.2 - 1.7 | ~20 - 35 |

Note: These are predicted values and actual experimental data may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide further structural detail by showing correlations between different nuclei. creative-biostructure.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. magritek.comoxinst.com Cross-peaks in the COSY spectrum would confirm the connectivity of the methylene groups throughout the macrocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com This is crucial for definitively assigning the ¹H and ¹³C signals to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This technique is particularly useful for identifying the connectivity around quaternary carbons (like the carbonyl carbon) and across heteroatoms (like the oxygen atoms in the ester and ether linkages).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which can help to determine the three-dimensional conformation of the flexible macrocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the carbonyl group in a saturated ester (lactone). nih.gov

C-O Stretch: Strong bands in the region of 1050-1250 cm⁻¹ would correspond to the C-O stretching vibrations of the ester and ether linkages. nih.gov

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the aliphatic methylene groups. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (Lactone) | C=O Stretch | ~1735 - 1750 |

| Ether & Ester | C-O Stretch | ~1050 - 1250 |

| Alkane | C-H Stretch | ~2850 - 2960 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.edu It is highly effective for assessing the purity of volatile compounds and identifying trace-level impurities. nih.gov

In the analysis of this compound, the sample would first be vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound and any impurities present. spectrabase.com The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. mdpi.com

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous information about its solid-state conformation, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Crystal packing: How the individual molecules are arranged in the crystal lattice.

This information is invaluable for understanding the molecule's intrinsic shape and intermolecular interactions in the solid state.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. For this compound, which possesses a chiral center, chiral chromatography is the most definitive method for separating and quantifying its enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. The classic methods for determining enantiomeric excess are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov

The general principle of chiral chromatography involves creating a transient diastereomeric complex between the individual enantiomers of the analyte and the chiral selector of the stationary phase. chromatographyonline.com The differing stability of these diastereomeric complexes results in the separation of the enantiomers. For a compound like this compound, a macrocyclic lactone, the choice of the chiral stationary phase is paramount for achieving successful enantioseparation.

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are widely utilized for their broad applicability and high success rates in separating a diverse range of chiral compounds. chromatographyonline.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, possess helical structures that create chiral grooves. Enantiomers can fit differently into these grooves, leading to separation based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. chromatographyonline.com For this compound, the ester and ether functionalities would be key interaction points with these CSPs.

Cyclodextrin-based CSPs are another important class of stationary phases for chiral separations. sigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior. sigmaaldrich.com Chiral recognition is achieved through the inclusion of a part of the analyte molecule, typically a non-polar moiety, into the cyclodextrin (B1172386) cavity. sigmaaldrich.com The hydroxyl groups on the rim of the cyclodextrin can be derivatized to enhance chiral recognition capabilities.

Mobile Phase and Detection

The choice of mobile phase significantly influences the separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are common. The alcohol component acts as a polar modifier, competing with the analyte for interactive sites on the CSP. In reversed-phase HPLC, aqueous-organic mobile phases are used. For a compound of the nature of this compound, normal-phase chromatography on a polysaccharide-based CSP would be a primary approach to screen for enantioselectivity.

Detection is typically achieved using a UV detector. Although the lactone chromophore in this compound does not absorb strongly at higher wavelengths, it is generally sufficient for detection at lower wavelengths (around 210-220 nm).

Illustrative Data for Enantiomeric Separation

| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |

| (R)-1,6-Dioxacycloheptadecan-7-one | 12.5 | \multirow{2}{}{2.1} | \multirow{2}{}{1.3} |

| (S)-1,6-Dioxacycloheptadecan-7-one | 15.2 | ||

| This table is for illustrative purposes to demonstrate typical chiral separation data and does not represent experimentally verified results for this specific compound. |

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:

% ee = |(A_1 - A_2) / (A_1 + A_2)| * 100

Where A_1 and A_2 are the areas of the peaks corresponding to the two enantiomers. A successful chiral separation method would exhibit baseline resolution (R_s > 1.5) and allow for accurate quantification of each enantiomer to determine the enantiomeric purity of a sample.

Computational Chemistry and Theoretical Studies of 1,6 Dioxacycloheptadecan 7 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For macrocycles like 1,6-Dioxacycloheptadecan-7-one, these methods can predict geometric parameters, vibrational frequencies, and the energies of different conformations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for studying large, conformationally flexible molecules due to its balance of computational cost and accuracy. DFT calculations are instrumental in understanding the structure-property relationships in macrocyclic compounds.

Research on various macrocyclic lactones and ethers has demonstrated the utility of DFT in several areas:

Electronic Properties and Reactivity: DFT calculations can elucidate the electronic properties that govern a molecule's reactivity. For example, theoretical studies on lactones have used DFT to calculate properties like proton affinities and to understand how the ring size and conformation affect basicity and the ability to form complexes with other molecules. rsc.org

Ring Strain and Polymerizability: The thermodynamic feasibility of ring-opening polymerization for lactones can be predicted using DFT. By calculating the heats of polymerization, researchers can assess the influence of ring strain on the molecule's stability and its propensity to form polymers. thaiscience.info Calculations on various lactones have shown a clear correlation between the bond angle strain energy within the ester group and the experimental heat of polymerization, providing a predictive tool for polymerizability. thaiscience.info

A theoretical study on lactone activation by Lewis acids showed that coordination is most likely to occur via the carbonyl oxygen, and that interaction with both oxygen atoms in the lactone ring may become more significant for larger rings. mdpi.com This insight is critical for understanding the reactivity of the carbonyl group in this compound.

Table 1: Application of DFT in Analyzing Related Macrocyclic Compounds

| Studied Property | Computational Method | Key Findings for Structurally Similar Compounds | Reference |

| Conformational Energy | MMFF, DFT (B3LYP, M06) | Identified low-energy conformers of thioether macrocyclic lactones. | nih.govmdpi.com |

| Basicity and Complexation | DFT (HF/LANL2DZ, MP2/LANL2DZ) | Determined that cyclic ketones are generally more basic than lactones, with the difference decreasing as ring size increases. | rsc.org |

| Polymerizability | DFT (B3LYP/6-31G*) | Correlated bond angle strain energy with experimental heats of polymerization in lactones. | thaiscience.info |

| Lewis Acid Activation | DFT | Showed that Lewis acid coordination to lactones preferentially occurs at the carbonyl oxygen. | mdpi.com |

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters, often providing a higher level of theoretical accuracy, albeit at a greater computational expense.

In the study of macrocyclic thioether musks, discrepancies were noted between the energy differences calculated by DFT (B3LYP) and MP2 methods, particularly for large, flexible rings. nih.gov This has led to the recommendation of using higher-level single-point energy calculations, like MP2, on DFT-optimized geometries to confirm the results. nih.gov This combined approach leverages the efficiency of DFT for geometry optimization and the accuracy of MP2 for energy calculations, providing a more reliable picture of the conformational energies of complex macrocycles. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, offering a dynamic view of conformational changes and interactions. iucr.org These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

Solvent Effects on Conformation

The conformation of a flexible macrocycle like this compound can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to explore these effects.

A study on a series of designed macrocycles demonstrated that MD simulations using an explicit solvent model were essential for correctly predicting their conformations in both polar (DMSO) and non-polar (chloroform) environments. nih.gov The simulations accurately captured solvent-dependent intramolecular hydrogen bonding and even revealed a solvent-induced switch in the conformation of the macrocyclic ring. nih.gov This highlights the importance of including explicit solvent molecules in simulations to obtain a realistic understanding of macrocyclic behavior in solution.

Interactions with Biological Receptors

Understanding how fragrance molecules like this compound interact with olfactory receptors is a key area of research. MD simulations are used to model these complex interactions at an atomic level.

Research on human musk receptors OR5AN1 and OR1A1 has employed MD simulations to investigate the binding of various musk compounds. nih.gov These simulations, often initiated from a docked position, can assess the stability of the ligand-receptor complex and characterize the nature of the interactions. nih.gov For example, 200-nanosecond MD simulations showed that macrocyclic musks remain bound within the receptor's binding pocket, with their carbonyl groups forming dynamic hydrogen bonds with key amino acid residues like Tyr260 and Ser113, as well as with water molecules at the binding site. nih.gov Such studies provide invaluable insights into the molecular determinants of odor perception.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. These in silico models are crucial for predicting the characteristics of new or untested chemicals, aiding in risk assessment and drug discovery. nih.govacs.org

While specific QSPR/QSAR models for this compound have not been detailed in the literature, models developed for synthetic musks and related fragrance compounds are highly relevant.

A 2021 study established a 3D-QSAR model to predict the aquatic toxicity (LC50) of synthetic musks and their transformation by-products. nih.gov This model, based on the molecular structures of common musks, was able to predict the toxicity of numerous by-products, indicating that such models can be powerful tools for environmental risk assessment. nih.gov

Furthermore, an atom-based QSAR model for musk odorant binding to human olfactory receptors was developed. pnas.org This model revealed that hydrophobic/nonpolar interactions contribute approximately 77% to the binding affinity, while hydrogen bond acceptors contribute 13%. pnas.org Such models are instrumental in designing new fragrance molecules with desired olfactory properties. The development of Geno-QSAR models for specialty chemicals, including fragrances, also demonstrates the applicability of these methods for predicting potential carcinogenicity and mutagenicity, aiding in the safety prioritization of these compounds. indianchemicalsociety.com

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, from first principles (ab initio) is a powerful application of computational chemistry. These methods allow for the direct calculation of spectroscopic data from the molecular structure, providing a means to validate experimental findings, assign spectral features, and understand the relationship between conformation and spectroscopic output.

For a molecule like this compound, with its numerous rotatable bonds, the first step in predicting spectroscopic properties is a thorough conformational analysis to identify low-energy structures. Techniques such as molecular dynamics (MD) or stochastic search algorithms are employed to explore the potential energy surface. The identified stable conformers are then subjected to geometry optimization using Density Functional Theory (DFT), often with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31+G(d,p) or 6-311+G(2d,p)). researchgate.netnih.gov

Once the optimized geometries of the most stable conformers are obtained, their spectroscopic properties can be calculated.

NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netresearchgate.net The isotropic shielding values for each nucleus (¹³C and ¹H) are calculated for each significant conformer. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers, reflecting their relative populations at a given temperature. nih.gov This process can be crucial for distinguishing between different stereoisomers or for assigning specific resonances in a complex experimental spectrum. researchgate.net

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts:

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O (C7) | 173.5 | - |

| -O-CH₂- (C5) | 64.2 | 4.15 (t) |

| -CH₂-C=O (C8) | 34.8 | 2.30 (t) |

| -O-CH₂- (C2) | 63.8 | 3.65 (t) |

| Interior CH₂ chain | 25.0 - 29.5 | 1.25 - 1.65 (m) |

Note: This table is illustrative and represents typical predicted values for a macrocyclic lactone of this type based on established computational methods. researchgate.netnih.govmdpi.com

IR Spectroscopy Prediction: Theoretical IR spectra are calculated by computing the second derivatives of the energy with respect to the atomic positions. This analysis yields the vibrational frequencies and their corresponding intensities. For flexible molecules, it is also important to average the spectra over the most stable conformers. acs.org DFT calculations can predict the characteristic stretching frequencies, such as the prominent carbonyl (C=O) stretch of the lactone group, which is expected around 1730-1750 cm⁻¹, and the C-O stretching frequencies of the ether and ester functionalities. acs.orgstanford.edu These predictions aid in the interpretation of experimental IR spectra by assigning specific absorption bands to particular vibrational modes within the molecule.

Development of Novel Computational Methodologies for Macrocycles

The inherent flexibility and large size of macrocycles like this compound have spurred the development of specialized computational methodologies designed to overcome the limitations of standard approaches.

A primary challenge is the efficient and exhaustive sampling of the conformational space. Traditional methods can be computationally prohibitive. To address this, novel methods have been developed. For instance, low-mode molecular dynamics (LowModeMD) and mixed torsional/low-mode search algorithms have proven effective for exploring the conformational landscapes of flexible and macrocyclic compounds. nih.gov These methods focus the computational effort on low-frequency vibrational modes, which correspond to the large-scale conformational changes that are most important for these molecules.

Another area of development involves enhancing the accuracy of scoring functions and force fields used in molecular modeling. For macrocycles, accurately modeling non-covalent intramolecular interactions is critical for predicting the correct conformational preferences. This has led to the refinement of force fields and the increased use of quantum mechanical (QM) methods to describe specific interactions or to parameterize classical models.

Furthermore, computational design strategies are being developed to create macrocycles with specific desired properties. This includes the de novo design of peptide macrocycles using software like Rosetta, which can design molecules that are pre-organized to adopt a specific binding-competent conformation, thereby reducing the entropic penalty upon binding to a biological target. bakerlab.orgtandfonline.com While this compound is not a peptide, the principles of designing for conformational rigidity are transferable. For example, research into incorporating structural constraints, such as using difluoromethylene (CF₂) groups in macrocyclic musk lactones, represents a novel strategy to reduce conformational flexibility, a concept that can be explored and optimized through computational modeling. st-andrews.ac.uk

The integration of experimental data, such as from NMR, with computational models is also a key area of development. drugtargetreview.com Experimental restraints can be used to guide computational searches, leading to more accurate and biologically relevant conformational ensembles. This synergy between computation and experiment is vital for advancing our understanding and application of complex macrocycles.

Biological and Biomedical Research Applications of 1,6 Dioxacycloheptadecan 7 One

Antimicrobial and Antibiofilm Potential

Research into naturally derived compounds has identified 1,6-Dioxacycloheptadecan-7-one as a molecule of interest for its potential biological activities. This macrocyclic lactone, also known by synonyms such as Cervolide and Hibiscolide, has been investigated as part of complex plant extracts for its ability to combat pathogenic microbes and the biofilms they produce.

Activity against Streptococcus pneumoniae and other Pathogens

This compound has been identified as one of 25 bioactive compounds in a methanolic extract of Morus macroura (King Mulberry) leaves. pnas.orgnih.gov This extract demonstrated significant antimicrobial properties against several clinically relevant pathogens. pnas.org In laboratory studies, the extract inhibited the growth of Streptococcus pneumoniae, a major cause of respiratory infections, with a Minimum Inhibitory Concentration (MIC) of 256 µg/mL. pnas.org

The antimicrobial effects of the Morus macroura extract were not limited to S. pneumoniae. The extract also showed inhibitory activity against other bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. pnas.org Time-kill experiments confirmed the bactericidal nature of the extract, showing no bacterial growth of S. pneumoniae at the MIC concentration. pnas.org

Table 1: Bioactive Compounds Identified in Morus macroura Methanolic Extract

| Compound Number | Compound Name | Retention Time (min) | Peak Area (%) |

| 13 | This compound | 27.567 | 0.20 |

| 18 | Neophytadiene | 30.933 | 11.23 |

| 20 | Linolenic acid, methyl ester | 31.567 | 6.78 |

| 21 | Phytol | 32.123 | 5.89 |

| - | (Other compounds not listed) | - | - |

| Data sourced from a GC-MS analysis of the extract. pnas.org |

Mechanism of Action against Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. pnas.org Phyto-compounds are increasingly studied for their ability to disrupt these biofilms. pnas.org The same methanolic extract from Morus macroura containing this compound was found to be effective not only at inhibiting the formation of new S. pneumoniae biofilms but also at eradicating pre-established ones. pnas.org At its MIC (256 µg/mL), the extract eradicated 76% of existing biofilms. pnas.org

The proposed mechanism for this antibiofilm activity involves the disruption of the bacterial cell membrane. pnas.org Confocal microscopy analysis revealed that the extract induced damage to the cell membranes of S. pneumoniae. pnas.org This membrane disruption is a common mechanism for various antimicrobial agents. Furthermore, the study suggests that the extract's components may interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. pnas.orgnih.gov By disrupting these signaling pathways, such compounds can prevent bacteria from forming robust biofilm structures. thieme-connect.com

Potential as Anticancer Agents

Beyond antimicrobial applications, research has pointed towards the potential of this compound in the field of oncology. A patent for anticancer agents has included this compound among a list of compounds with potential antineoplastic activity. researchgate.net The patent describes agents containing specific hydroxy oxo-fatty acids, their salts, or esters for use in anticancer applications. researchgate.net The inclusion of this compound in the claims of this patent suggests its investigation as a compound of interest for developing new therapeutic strategies against cancer. researchgate.net The broader field of steroid and polycyclic compound research continues to yield molecules with significant anti-cancer activities, often working by inducing apoptosis (programmed cell death) in cancer cells. researchgate.net

Research into Olfactory Receptor Interactions and Perception

This compound is a well-established macrocyclic musk used extensively in the fragrance industry. fraterworks.comgoogle.comfrontiersin.org Its pleasant and tenacious scent has made it a valuable component in many consumer products. fraterworks.com

Role in Musk Fragrance Perception

The compound, often sold under the trade name Cervolide, is prized for its distinct odor profile. fraterworks.comgoogle.com It is described as having a fine, powdery musk note with a slightly fruity character and a woody background. fraterworks.comgoogle.com Its sensory characteristics contribute to the warmth, elegance, and sensuality of fragrance compositions. frontiersin.orgwikipedia.org Due to its low volatility, it also acts as a fixative, prolonging the presence of other, more volatile scent components in a perfume. frontiersin.org The perception of musk is a key area of olfactory science, as these compounds are fundamental to perfumery. researchgate.netfrontiersin.org

Table 2: Olfactory Profile of this compound (Cervolide)

| Olfactive Family | Olfactive Note | Description |

| Musky | Musky, Powdery | A fine musk note, slightly fruity with a woody background. fraterworks.comgoogle.com |

| Musky | Sweet, Clean | Sweet, clean musk with fruity-woody nuances; extremely tenacious. frontiersin.org |

| Data sourced from fragrance industry suppliers. fraterworks.comgoogle.comfrontiersin.org |

Investigation of Receptor Binding and Activation

The perception of smell begins when an odorant molecule binds to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. nih.govjneurosci.org These receptors are G protein-coupled receptors (GPCRs), and humans have around 400 different functional types. wikipedia.orgscbt.com

Research has identified specific human olfactory receptors that respond to musk compounds. The human OR named OR5AN1 has been shown to be a key receptor for macrocyclic and nitro musks. pnas.orgnih.govukri.org Studies have demonstrated that OR5AN1 responds robustly to various musk compounds, and its activation correlates with the human perception of those scents. pnas.orgfraterworks.com A patent application specifically shows that Cervolide (this compound) activates the OR5AN1 receptor in a dose-dependent manner. wikipedia.org Another receptor, OR5A2, has also been identified as a key receptor for different classes of musks, including macrocyclic lactones. fraterworks.comwikipedia.org The binding of a musk molecule like this compound to its receptor triggers a conformational change, initiating a signaling cascade that results in the perception of its characteristic scent. pnas.org Understanding these specific receptor-ligand interactions is crucial for designing new and improved fragrance molecules. thieme-connect.com

Studies on Malodor Reduction Mechanisms

This compound is utilized in the fragrance industry for its musky and powdery scent profile. thegoodscentscompany.comgivaudan.com Its role extends beyond providing a pleasant aroma to actively reducing the perception of malodors. The mechanisms by which fragrance molecules like this macrocyclic lactone achieve malodor reduction are complex and multifaceted.

Patents and industry literature reveal that this compound is included in compositions designed specifically for malodor reduction. googleapis.comgoogle.com These compositions are incorporated into a wide array of consumer products, including laundry detergents, air fresheners, and dish cleaning products. google.com

The primary mechanism of action for such fragrance-based malodor reduction is odor masking. This involves the fragrance molecule overpowering or hiding the unpleasant scent. However, a more sophisticated interaction, known as odor blocking or neutralization, may also occur. In this process, the fragrance molecule may interact with the human olfactory receptors responsible for detecting the malodor. It can bind to these receptors without activating them, thereby preventing the malodor molecules from binding and triggering a signal to the brain. Research on human musk receptors, such as OR5AN1 and OR1A1, has begun to unravel the specific interactions between musk-smelling compounds and the olfactory system. pnas.org While direct studies on this compound's interaction with these specific receptors are not detailed, its classification as a musk compound suggests it likely participates in similar receptor-level interactions.

The effectiveness of a compound in malodor control is also related to its physical properties, such as volatility and tenacity (how long it lasts on a surface). givaudan.com Macrocyclic lactones are known for their low volatility and high substantivity, making them persistent and effective for long-lasting malodor control.

Table 1: Profile of this compound in Odor Applications

| Property | Description | Source(s) |

| Common Names | Hibiscolide, Cervolide, Musk 781 | europa.euthegoodscentscompany.comnih.gov |

| Odor Profile | Musky, powdery, slightly fruity with a woody background. | thegoodscentscompany.comgivaudan.com |

| Primary Application | Fragrance agent in consumer products. | thegoodscentscompany.comgoogle.com |

| Malodor Function | Included in malodor reduction compositions. | googleapis.comgoogle.com |